8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-25-14-7-5-6-11-8-13(21(24)29-17(11)14)20-22-19(23-30-20)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMAAVVWJRVUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with an activated carboxylic acid derivative in the presence of a strong acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Trimethoxyphenyl Group: The final step involves coupling the 3,4,5-trimethoxyphenyl group to the oxadiazole ring, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications: Its potential use as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit various enzymes, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . The oxadiazole ring may also contribute to the compound’s bioactivity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The target compound’s coumarin-oxadiazole hybrid distinguishes it from analogs with alternative heterocycles or cores. Key comparisons include:
Coumarin Derivatives with Alternative Heterocycles
3-(2-(3,4,5-Trimethoxybenzyl)Imidazo[2,1-b][1,3,4]Thiadiazol-6-yl)-2H-Chromen-2-One ():
- 4-[(4-Hydroxymethyl-2H-1,2,3-Triazol-2-yl)-Methyl]-6,8-Dimethyl-2H-Chromen-2-One (): Core: Coumarin with a triazole substituent. Activity: Not explicitly reported, but triazoles are known for antimicrobial properties. Key Difference: Triazole’s polar nature may improve solubility compared to oxadiazole .
Non-Coumarin Oxadiazole Derivatives
- 3-[3,4,5-Trimethoxyphenyl]-[1,2,4-Oxadiazol-5-yl] Propanone (): Core: Oxadiazole linked to a propanone chain. Activity: Demonstrates antimicrobial activity against Gram-positive bacteria .
- 2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-One (): Core: Phthalazinone-oxadiazole hybrid. Properties: Molecular weight = 470.48 g/mol; 8 H-bond acceptors (vs. coumarin’s 5–7). Key Difference: Phthalazinone’s rigid structure may enhance kinase inhibition .
Data Table: Structural and Functional Comparison
Biological Activity
8-Methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that combines a chromenone core with a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₇
- Molecular Weight : 366.35 g/mol
The presence of methoxy groups and the oxadiazole ring contributes to its biological properties by influencing solubility and reactivity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the chromenone and oxadiazole classes. Research indicates that derivatives of these compounds exhibit significant antibacterial activity against various pathogens.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8-Methoxy Compound | 12.5 - 50 | Staphylococcus aureus |
| Related Oxadiazole | 25 - 100 | E. faecalis |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various cytotoxicity assays against different cancer cell lines.
- Cytotoxicity Assays : The compound exhibited cytotoxic effects on HepG2 (hepatocellular carcinoma) cells with an IC₅₀ value ranging around 1.38 μM . This suggests a potent inhibitory effect on cancer cell proliferation.
- Mechanism of Action : The anticancer activity is associated with the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound significantly increased the percentage of early and late apoptotic cells compared to untreated controls . The apoptotic pathway appears to be mediated through mitochondrial membrane potential (MMP) dissipation and modulation of apoptotic proteins such as Bcl-2 and p53.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.38 | Induction of apoptosis |
| A-594 | 2.52 | Inhibition of cell proliferation |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of oxadiazole derivatives, compounds structurally similar to this compound were synthesized and screened for their antimicrobial and anticancer activities.
- Antimicrobial Screening : Several derivatives showed promising results against Escherichia coli and Candida albicans, indicating a broad spectrum of activity.
- Cytotoxicity Evaluation : The derivatives were tested against multiple cancer cell lines including PC-3 (prostate), HCT-116 (colon), and MGC-803 (gastric) cells. Notably, one derivative demonstrated an IC₅₀ value lower than that of standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?
- Methodological Answer : Synthesis typically involves cyclocondensation of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions. For example:
Hydrazide Formation : React 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Oxadiazole Cyclization : Treat the hydrazide with 8-methoxy-2-oxo-2H-chromene-3-carbonyl chloride in the presence of POCl₃ or polyphosphoric acid (PPA) to form the 1,2,4-oxadiazole ring .
- Critical Parameters : Reaction temperature (80–120°C), solvent (dry dichloromethane or toluene), and stoichiometric ratios (1:1.2 hydrazide:carbonyl chloride) are optimized to minimize side products like open-chain ureas .
Q. How is the compound structurally characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.
Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Use SHELXL for structure solution, refining anisotropic displacement parameters and validating geometric restraints (e.g., bond lengths within ±0.02 Å of expected values) .
- Software Tools : Mercury (CCDC) aids in visualizing voids, hydrogen-bonding networks, and π-π stacking interactions .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., chromenone/oxadiazole hybrids):
Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or topoisomerase I using fluorometric assays (IC₅₀ determination).
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
- Controls : Include a dimethyl sulfoxide (DMSO) vehicle control and structurally related compounds (e.g., 3-phenyl-1,2,4-oxadiazoles) to assess SAR .
Advanced Research Questions
Q. How can conflicting biological activity data between studies be resolved?
- Methodological Answer : Contradictions often arise from variations in:
Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (Δ% C/H/N < 0.4%).
Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts).
Structural Analogues : Compare with derivatives lacking the 3,4,5-trimethoxyphenyl group to isolate pharmacophore contributions .
- Case Study : A 2025 study resolved discrepancies in COX-2 inhibition by demonstrating that residual DMSO (>0.1%) in stock solutions artificially inflated IC₅₀ values .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer : Combine molecular docking and dynamics:
Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The 1,2,4-oxadiazole ring often forms hydrogen bonds with Arg120/His90 residues.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å).
- Validation : Cross-reference with crystallographic data from analogues (e.g., 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromenones) .
Q. How can synthetic yields be improved while minimizing side reactions?
- Methodological Answer : Optimize via Design of Experiments (DoE):
Factors : Vary temperature (70–130°C), catalyst (POCl₃ vs. PPA), and reaction time (4–24 hrs).
Response Surface Modeling : Identify optimal conditions (e.g., 110°C, PPA, 12 hrs) yielding >75% product.
- Side Reaction Mitigation : Add molecular sieves to absorb water during cyclization, reducing hydrolysis of intermediates .
Q. What strategies address poor aqueous solubility in in vivo studies?
- Methodological Answer :
Prodrug Design : Introduce phosphate esters at the 8-methoxy group, hydrolyzed in vivo to the active form.
Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance bioavailability.
- Validation : Compare plasma concentration-time profiles (AUC₀–24) in rodent models with/without formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
